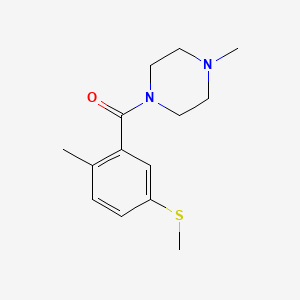
N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as MDMP, is a synthetic compound that belongs to the class of benzodioxepine derivatives. It has been the subject of scientific research due to its potential applications in various fields, including medicine and neuroscience.
Mecanismo De Acción
N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a selective serotonin receptor agonist that acts on the 5-HT1A and 5-HT2A receptors. It has been shown to increase the release of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to decrease the levels of cortisol, a stress hormone, in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in lab experiments is its selectivity for the 5-HT1A and 5-HT2A receptors. This allows researchers to investigate the role of these receptors in various physiological and pathological processes. However, one limitation of using N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in lab experiments is its limited availability and high cost.
Direcciones Futuras
There are several future directions for the scientific research on N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. One direction is to investigate its potential use as a therapeutic agent for the treatment of depression and anxiety disorders. Another direction is to investigate its potential use as a tool to study the role of serotonin receptors in the brain. Additionally, further research is needed to explore the biochemical and physiological effects of N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide and its potential applications in other fields, such as neuropharmacology and drug discovery.
Métodos De Síntesis
The synthesis method of N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves the reaction of 2-methylbutan-2-amine with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in its pure form.
Aplicaciones Científicas De Investigación
N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been the subject of scientific research due to its potential applications in various fields. In the field of medicine, N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been studied for its potential use as an antidepressant and anxiolytic agent. In the field of neuroscience, N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been studied for its potential use as a tool to investigate the role of serotonin receptors in the brain.
Propiedades
IUPAC Name |
N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-15(2,3)16-14(17)11-6-7-12-13(10-11)19-9-5-8-18-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPSJRRFHQNKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)


![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)

